3-Biphenyl-3-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a biphenyl group attached to a piperazine ring, with a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Attachment to Piperazine: The biphenyl group is then attached to a piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: NaH, LDA
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of ®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl Nα-Protected Amino Acid Esters
Uniqueness
®-3-BIPHENYL-3-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its combination of a biphenyl group and a piperazine ring, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and research chemicals.
Properties
Molecular Formula |
C22H28N2O2 |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl 3-[(3-phenylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-13-12-23-20(16-24)15-17-8-7-11-19(14-17)18-9-5-4-6-10-18/h4-11,14,20,23H,12-13,15-16H2,1-3H3 |
InChI Key |
MAMMWNSVQYGVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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